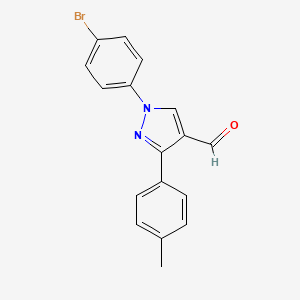
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde
説明
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, also known as 4-bromo-3-p-tolylpyrazole-4-carbaldehyde (BPPC), is a chemical compound that has been studied for its potential application in scientific research. BPPC is a product of the reaction between 4-bromophenylhydrazine and p-tolualdehyde, and it is a useful intermediate in the synthesis of other compounds. BPPC has been found to have a variety of biochemical and physiological effects, which have been studied in both laboratory and clinical settings.
科学的研究の応用
BPPC has been studied for its potential application in scientific research. It has been found to have a variety of biochemical and physiological effects, which have been studied in both laboratory and clinical settings. In laboratory studies, BPPC has been found to inhibit the growth of various types of bacteria and fungi. It has also been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In clinical studies, BPPC has been found to have anti-inflammatory and analgesic effects, and it has been studied for its potential use in the treatment of various diseases and conditions.
作用機序
The mechanism of action of BPPC is not fully understood. It is believed to act by inhibiting the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, BPPC has been found to inhibit the growth of various types of bacteria and fungi, suggesting that it may have antimicrobial activity.
Biochemical and Physiological Effects
BPPC has been found to have a variety of biochemical and physiological effects, which have been studied in both laboratory and clinical settings. In laboratory studies, BPPC has been found to inhibit the growth of various types of bacteria and fungi. In clinical studies, BPPC has been found to have anti-inflammatory and analgesic effects, and it has been studied for its potential use in the treatment of various diseases and conditions. In addition, BPPC has been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using BPPC in laboratory experiments include its low cost and availability, and its ability to inhibit the growth of various types of bacteria and fungi. The main limitation of using BPPC in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The potential future directions for research on BPPC include further investigation into its biochemical and physiological effects, as well as its potential use in the treatment of various diseases and conditions. In addition, further research could be conducted to explore the potential uses of BPPC in drug delivery systems, and to develop new synthetic methods for the production of BPPC. Finally, further research could be conducted to explore the potential applications of BPPC in the fields of nanotechnology and biotechnology.
合成法
The synthesis of BPPC is a two-step process that begins with the reaction of 4-bromophenylhydrazine and p-tolualdehyde. The reaction yields 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehydetolylpyrazole-4-carbaldehyde (BPPC) as the final product. The reaction can be carried out in a variety of solvents, such as ethyl acetate and dichloromethane. The reaction can be catalyzed by a variety of acids, such as p-toluenesulfonic acid, hydrochloric acid, and trifluoroacetic acid. The reaction is typically carried out at temperatures of 50-60°C, and the yield of the reaction is usually between 60-80%.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNCWEIEKFVTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167701 | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618098-52-5 | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



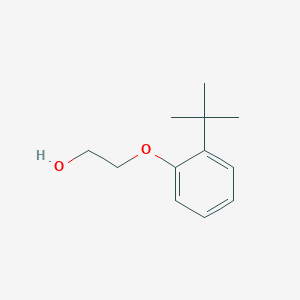
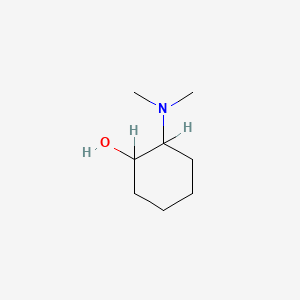
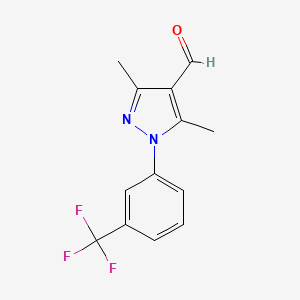

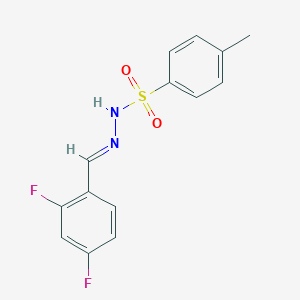
![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)


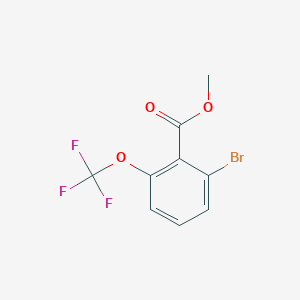

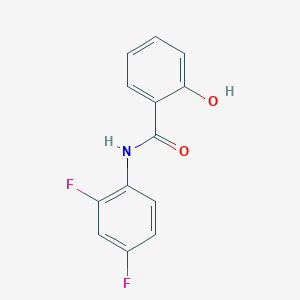
![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)
